Acetamide, N-[[2-[(2,5-dichlorophenyl)amino]-3-pyridinyl]sulfonyl]-
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Overview
Description
Acetamide, N-[[2-[(2,5-dichlorophenyl)amino]-3-pyridinyl]sulfonyl]- is a chemical compound known for its diverse applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a sulfonyl group attached to a pyridine ring and a dichlorophenyl group. Its molecular formula is C13H10Cl2N2O3S.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide, N-[[2-[(2,5-dichlorophenyl)amino]-3-pyridinyl]sulfonyl]- typically involves the following steps:
Formation of the Intermediate: The initial step involves the reaction of 2,5-dichloroaniline with 3-chloropyridine under specific conditions to form an intermediate compound.
Sulfonylation: The intermediate is then subjected to sulfonylation using sulfonyl chloride in the presence of a base such as triethylamine. This step introduces the sulfonyl group into the molecule.
Acetylation: Finally, the compound undergoes acetylation using acetic anhydride to form the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and continuous flow systems enhances the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Acetamide, N-[[2-[(2,5-dichlorophenyl)amino]-3-pyridinyl]sulfonyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted sulfonamide derivatives.
Scientific Research Applications
Acetamide, N-[[2-[(2,5-dichlorophenyl)amino]-3-pyridinyl]sulfonyl]- has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals.
Mechanism of Action
The mechanism of action of Acetamide, N-[[2-[(2,5-dichlorophenyl)amino]-3-pyridinyl]sulfonyl]- involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, depending on the target enzyme and the pathway involved.
Comparison with Similar Compounds
Similar Compounds
Acetamide, N-(2,4-dichlorophenyl)-: Similar structure but with different substitution patterns on the phenyl ring.
N-(2-Amino-4,5-dichlorophenyl)acetamide: Similar structure with an amino group instead of a sulfonyl group.
Acetamide, N-(2,4-dimethylphenyl)-: Similar structure with methyl groups instead of chlorine atoms.
Uniqueness
Acetamide, N-[[2-[(2,5-dichlorophenyl)amino]-3-pyridinyl]sulfonyl]- is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties. The presence of the sulfonyl group attached to the pyridine ring and the dichlorophenyl group makes it a versatile compound with a wide range of applications.
Properties
CAS No. |
61941-74-0 |
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Molecular Formula |
C13H11Cl2N3O3S |
Molecular Weight |
360.2 g/mol |
IUPAC Name |
N-[2-(2,5-dichloroanilino)pyridin-3-yl]sulfonylacetamide |
InChI |
InChI=1S/C13H11Cl2N3O3S/c1-8(19)18-22(20,21)12-3-2-6-16-13(12)17-11-7-9(14)4-5-10(11)15/h2-7H,1H3,(H,16,17)(H,18,19) |
InChI Key |
RHADTEPQPVUJJB-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NS(=O)(=O)C1=C(N=CC=C1)NC2=C(C=CC(=C2)Cl)Cl |
Origin of Product |
United States |
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